molecular formula C10H14N2O2 B1195575 N-Nitrosoephedrine CAS No. 1850-88-0

N-Nitrosoephedrine

Cat. No.: B1195575
CAS No.: 1850-88-0
M. Wt: 194.23 g/mol
InChI Key: ZVTOLKAVCZXHFM-WCBMZHEXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-Nitrosoephedrine can be synthesized through the reaction of ephedrine sulfate with nitrous acid in hydrochloric acid. The reaction is influenced by pH, with an optimal pH determined for the highest yield . The synthesis involves the nitrosation of the secondary amine group in ephedrine, resulting in the formation of the N-nitroso derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the controlled reaction of ephedrine with nitrosating agents under acidic conditions. The process requires careful monitoring to ensure the safety and purity of the final product due to the compound’s toxic nature.

Chemical Reactions Analysis

Types of Reactions: N-Nitrosoephedrine primarily undergoes nitrosation reactions. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Major Products: The primary product of the nitrosation reaction is this compound itself. Further reactions can lead to the formation of various nitroso derivatives, depending on the reaction conditions and reagents used.

Mechanism of Action

N-Nitrosoephedrine exerts its effects primarily through its interaction with DNA, leading to mutagenic and carcinogenic outcomes. The compound’s nitroso group can form adducts with DNA bases, causing mutations that can lead to cancer . The exact molecular targets and pathways involved in its action are still under investigation, but its ability to induce genetic mutations is well-documented.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific derivation from ephedrine, a compound commonly used in medical applications. Its structural similarity to other nitrosamines allows for comparative studies, but its specific interactions and effects provide distinct insights into the behavior of nitrosamines in biological systems .

Properties

CAS No.

1850-88-0

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylnitrous amide

InChI

InChI=1S/C10H14N2O2/c1-8(12(2)11-14)10(13)9-6-4-3-5-7-9/h3-8,10,13H,1-2H3/t8-,10+/m0/s1

InChI Key

ZVTOLKAVCZXHFM-WCBMZHEXSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)N=O

SMILES

CC(C(C1=CC=CC=C1)O)N(C)N=O

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)N=O

17608-59-2

Synonyms

N-nitrosoephedrine
N-nitrosopseudoephedrine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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